(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-6-4-10(13-17-6)14-18(15,16)9-5-7(11)2-3-8(9)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBDUNJTFURGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine typically involves the reaction of 5-methylisoxazole with 2,5-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C10H8Cl2N2O3S, and it has a molecular weight of 307.15 g/mol. The compound features a sulfonamide functional group attached to a 5-methylisoxazole ring and a dichlorophenyl moiety. The isoxazole ring contributes to the compound's potential biological activity through its electron-withdrawing properties, while the sulfonamide group is known for its role in medicinal chemistry, particularly in antibiotic and antitumor agents.
Scientific Research Applications
(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine is used in scientific research across various disciplines.
- Chemistry It serves as a building block in the synthesis of more complex molecules.
- Biology It is employed in the study of enzyme inhibition and protein interactions.
- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine undergoes several types of chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation can lead to the formation of sulfone derivatives.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can lead to the formation of amine derivatives.
- Substitution This compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles, leading to the formation of substituted sulfonyl derivatives.
These reactions are typically facilitated by specific functional groups that enhance reactivity. In synthesis, the preparation of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine involves the reaction of 5-methylisoxazole with 2,5-dichlorobenzenesulfonyl chloride under specific conditions, usually in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Groups
The compound shares core sulfonamide functionality with Sch225336 , a CB2-selective bis-sulfone (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide), which contains dual sulfonyl groups and methoxy-substituted aryl rings. Sch225336 exhibits high receptor selectivity due to its extended aromatic system, whereas the simpler dichlorophenyl-isoxazole structure of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine may favor different pharmacokinetic properties, such as faster metabolic clearance or reduced off-target interactions .
Dichlorophenyl Derivatives
The 2,5-dichlorophenyl group distinguishes this compound from analogues like 1-([3-((2,6-dichlorophenyl)(5-methylisoxazol-4-yl)]ethanone) (), which features a 2,6-dichloro substitution. The para-chlorine in 2,5-dichlorophenyl may enhance π-π stacking interactions in hydrophobic binding pockets compared to ortho-chlorine, which introduces steric hindrance. Similarly, SR144528 (a cannabinoid inverse agonist with 4-chloro-3-methylphenyl groups) demonstrates that chlorine positioning critically modulates receptor affinity .
Table 1: Impact of Chlorine Substitution on Physicochemical Properties
| Compound | Chlorine Positions | logP* | Bioactivity Notes |
|---|---|---|---|
| Target Compound | 2,5-dichlorophenyl | ~3.2 | Enhanced lipophilicity |
| 2,6-Dichlorophenyl analogue | 2,6-dichlorophenyl | ~3.5 | Higher steric hindrance |
| SR144528 | 4-chloro-3-methyl | ~5.0 | High CB2 receptor binding |
*Estimated based on substituent contributions.
Isoxazole-Containing Compounds
Isoxazole rings are less common in sulfonamides compared to thiazole or pyrazole systems. For example, metsulfuron-methyl (a sulfonylurea herbicide) uses a triazine ring for herbicidal activity, whereas the 5-methylisoxazole in the target compound may confer stability against hydrolysis or oxidative metabolism .
Pharmacological and Agricultural Sulfonamides
Its sulfonamide group contrasts with carboxamides in SR141716A (a cannabinoid inverse agonist), where the carboxamide’s hydrogen-bonding capacity enhances receptor residence time .
Table 2: Functional Group Influence on Bioactivity
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | Isoxazole-sulfonamide | Sulfonamide, dichlorophenyl | Under investigation |
| Sch225336 | Bis-sulfone | Dual sulfonyl, methoxy | CB2 receptor modulation |
| Metsulfuron-methyl | Triazine-sulfonylurea | Sulfonylurea, triazine | Herbicide |
Biological Activity
(5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine is a compound with significant potential in various biological applications. Its unique structure, characterized by the isoxazole moiety and a dichlorophenyl sulfonamide group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8Cl2N2O3S
- Molecular Weight : 307.15 g/mol
- CAS Number : 349625-20-3
The biological activity of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine primarily involves its interaction with specific enzymes and receptors. The compound is known to inhibit various biological pathways, leading to effects such as:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and mediators, which suggests its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.
Anti-inflammatory Effects
Research indicates that (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine can significantly reduce inflammation in experimental models. For instance, in carrageenan-induced paw edema tests, the compound demonstrated a notable decrease in edema formation compared to control groups.
| Study | Model | Result |
|---|---|---|
| Carrageenan-induced paw edema | 53.41% inhibition of edema | |
| Cytokine release assays | Significant reduction in TNF-α and IL-6 levels |
Antimicrobial Activity
In a study evaluating various derivatives of isoxazole compounds, (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine was found to possess antibacterial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Anti-inflammatory Efficacy : In a controlled trial involving animal models of arthritis, subjects treated with (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine showed reduced joint swelling and improved mobility compared to untreated controls.
- Microbial Resistance : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The biological activity of (5-Methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine can be compared with other related compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (5-Methylisoxazol-3-YL)((2,4-dichlorophenyl)sulfonyl)amine | Similar isoxazole core | Moderate anti-inflammatory |
| (5-Methylisoxazol-3-YL)((3,5-dichlorophenyl)sulfonyl)amine | Similar core but different substituents | Low antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (5-methylisoxazol-3-YL)((2,5-dichlorophenyl)sulfonyl)amine, and how can purity be optimized?
- Methodology : A two-step approach is typical: (1) sulfonylation of 5-methylisoxazol-3-amine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), followed by (2) purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction completion via TLC or HPLC, and controlling stoichiometry to minimize byproducts like unreacted sulfonyl chloride .
- Key Parameters : Reaction temperature (40–60°C), solvent choice (dichloromethane or THF), and molar ratios (1:1.1 amine:sulfonyl chloride).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodology :
- NMR : Compare experimental H and C spectra with predicted shifts. The isoxazole ring protons resonate at δ 6.2–6.5 ppm, while sulfonamide NH appears as a broad singlet (~δ 10–12 ppm). Aromatic protons from the dichlorophenyl group show splitting patterns consistent with para/ortho substitution .
- IR : Sulfonamide S=O stretches appear at ~1350 cm and 1150 cm.
- MS : High-resolution ESI-MS confirms molecular weight (e.g., CHClNOS: ~331.0 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., antimicrobial, enzyme inhibition)?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, dihydropteroate synthase). Use positive controls (e.g., acetazolamide) and dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Methodology :
- Variation : Synthesize analogs with substituent modifications (e.g., replacing 2,5-dichlorophenyl with 3,4-dichloro or altering the isoxazole methyl group).
- Testing : Compare inhibitory concentrations (IC) in enzyme assays or cytotoxicity in cancer cell lines (e.g., MTT assay). Statistical analysis (ANOVA) identifies significant activity differences .
Q. What experimental frameworks are used to assess environmental fate and degradation pathways of this compound?
- Methodology :
- Abiotic Degradation : Hydrolysis studies (pH 5–9, 25–50°C) with LC-MS/MS monitoring.
- Biotic Degradation : Soil microcosm experiments under aerobic/anaerobic conditions, measuring half-life () and metabolite identification.
- Ecotoxicity : Daphnia magna or algal growth inhibition tests (OECD guidelines) .
Q. How can contradictory data in biological activity studies (e.g., varying IC values across labs) be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
- Impurity Analysis : Use HPLC to verify compound purity (>98%) and rule out contaminants.
- Meta-Analysis : Compare datasets using statistical tools (e.g., Z-factor for assay robustness) .
Q. What computational approaches (e.g., molecular docking, QSAR) are effective for predicting target interactions?
- Methodology :
- Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase IX). Validate with free energy calculations (MM-PBSA).
- QSAR : Build regression models using descriptors like logP, polar surface area, and Hammett constants. Training sets require diverse analogs with measured activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
